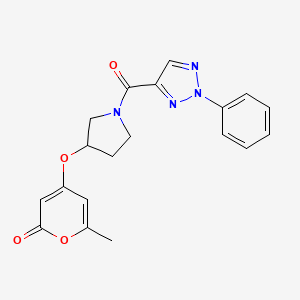

![molecular formula C14H16N6O2 B2968744 N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide CAS No. 2034423-63-5](/img/structure/B2968744.png)

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide” is a complex organic compound. Pyrazoles, which are part of this compound, are considered privileged scaffolds in medicinal chemistry . They have been used in the synthesis of various biologically active moieties .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, the synthesis of 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine involved the oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine and displacement of the sulfonyl with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions .Molecular Structure Analysis

The molecular structure of this compound is complex, involving several rings and functional groups. The pyrazole ring is a five-membered aromatic structure with two nitrogen atoms . The imidazole ring is also a five-membered structure with two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve oxidation, substitution, and hydrolysis . Density functional theory (DFT) calculations are often used to better understand the observed reactivity and selectivity .科学的研究の応用

Antibacterial and Antifungal Activities

Compounds related to N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide have shown promising antibacterial and antifungal properties. For instance, the synthesis and antibacterial activity of pyrazolopyridine derivatives have been explored, with some compounds displaying moderate to good activity against bacteria such as P. aeruginosa, E. coli, S. pneumoniae, and B. cereus (Panda, Karmakar, & Jena, 2011). Additionally, certain pyrazole-carboxamide derivatives have demonstrated moderate antifungal activities against phytopathogenic fungi, highlighting their potential as agricultural fungicides (Wu et al., 2012).

DNA Binding

Research into peptides that bind in the minor groove of DNA has revealed compounds with potential applications in gene regulation and therapeutic interventions. Designed peptides such as pyridine-2-carboxamide-netropsin and 1-methylimidazole-2-carboxamide-netropsin bind specifically to certain DNA sequences, offering insights into targeted drug design (Wade, Mrksich, & Dervan, 1992).

Anti-HIV Activity

The development of novel pyrazolopyridones has shown potential in the fight against HIV. A study on the synthesis of 3-amino-4,5-dihydro-6-methyl-4-oxo-N-aryl-1H-pyrazolo[4,3-c]pyridine-7-carboxamide derivatives revealed compounds with moderate to potent anti-HIV activity (Savant, Ladva, & Pandit, 2018).

Biochemical Impacts and Insecticidal Agents

Some newly synthesized heterocyclic compounds based on the tetrahydrobenzothiophene moiety have been evaluated for their antimicrobial activities, with promising results against specific insect pests, indicating their potential as insecticidal agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

作用機序

Target of Action

Compounds with similar structures have been shown to interact with various targets such as the vascular endothelial growth factor receptor 2 (vegfr-2) and platelet derived growth factor-β (pdgf-β) .

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit their targets, leading to various downstream effects .

Biochemical Pathways

Related compounds have been shown to affect pathways involving collagen synthesis and the transforming growth factor-β1 (tgf-β1) .

Pharmacokinetics

It is known that the lipophilicity of similar compounds can be modulated to attenuate their inhibition of multiple cytochrome p450 (cyp) isoforms .

Result of Action

Related compounds have been shown to have potent activity against their targets, leading to various downstream effects .

Action Environment

It is known that the ph, temperature, and reaction time can be optimized to improve the yield of similar compounds .

特性

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O2/c1-19-9-11(8-18-19)12-6-10(2-3-15-12)7-17-14(22)20-5-4-16-13(20)21/h2-3,6,8-9H,4-5,7H2,1H3,(H,16,21)(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSUGSSIBLMVRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B2968661.png)

![6-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2968662.png)

![2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid](/img/structure/B2968664.png)

![3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2968667.png)

![1-(2-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2968674.png)

![5-[1-(3-methoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2968676.png)

![methyl 2-[(2Z)-6-methoxy-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2968683.png)

![5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2968684.png)